molecular formula C17H17N5O5S B2677260 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 868212-71-9

2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2677260
CAS No.: 868212-71-9
M. Wt: 403.41
InChI Key: RWFYIBIZNJNYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidine-Based Medicinal Chemistry

Pyrimidine derivatives have been integral to medicinal chemistry since the isolation of alloxan, a pyrimidine trione, in 1818. The systematic synthesis of pyrimidine analogs began in the late 19th century with Grimaux's preparation of barbituric acid from urea and malonic acid. By 1900, Gabriel and Colman achieved the first synthesis of unsubstituted pyrimidine through the reduction of 2,4,6-trichloropyrimidine, establishing foundational methods for heterocyclic chemistry.

The medicinal potential of pyrimidines became evident through their role as nucleic acid components, with cytosine, thymine, and uracil serving as essential nucleobases. Modern applications span antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents, driven by the scaffold's ability to participate in hydrogen bonding and π-π stacking interactions. For instance, 5-fluorouracil (5-FU), a fluorinated pyrimidine analog, remains a cornerstone of chemotherapy by inhibiting thymidylate synthase. Contemporary research focuses on modifying substitution patterns at positions 2, 4, and 6 to optimize pharmacokinetic properties and target engagement.

Evolution of Sulfonamide Chemistry in Drug Discovery

Sulfonamides emerged as the first broad-spectrum antimicrobial agents following Gerhard Domagk's 1932 discovery of prontosil, an azo dye metabolized to sulfanilamide. This breakthrough demonstrated that synthetic sulfonamides could competitively inhibit dihydropteroate synthase (DHPS), disrupting folate biosynthesis in pathogenic bacteria. During World War II, sulfa drugs reduced mortality from wound infections by 60%, establishing sulfonamides as essential chemotherapeutic agents.

Structural refinements led to second-generation sulfonamides with improved solubility and reduced toxicity. The introduction of heterocyclic substituents, as seen in sulfamethoxazole, enhanced bacterial permeability and target specificity. In the 21st century, sulfonamides have found applications beyond antibacterials, including carbonic anhydrase inhibitors for glaucoma (e.g., acetazolamide) and protease inhibitors for HIV (e.g., amprenavir). The sulfamoyl group (-SO2NH2) in the subject compound serves dual roles: enhancing aqueous solubility through polar interactions and providing a hydrogen-bond acceptor for target proteins.

Significance of Acetamide Linkers in Bioactive Molecules

Acetamide linkers (-NHCOCH2-) bridge pharmacophoric units while modulating molecular flexibility and metabolic stability. In the subject compound, the acetamide group connects the NHS ester to the sulfonamide-pyrimidine moiety, creating an optimal spatial arrangement for target engagement. Chloroacetamide derivatives, though historically limited by off-target reactivity, have been refined through electronic tuning. For example, sulfamate acetamides demonstrate attenuated thiol reactivity (t1/2 = 25–100 hours for phenyl derivatives) compared to chloroacetamides (t1/2 = 50 minutes), enabling selective covalent binding.

The acetamide's carbonyl oxygen participates in hydrogen bonding with protein residues, while the methylene group allows conformational adaptation. In kinase inhibitors like ibrutinib, acetamide linkers position the electrophilic warhead for cysteine targeting within the ATP-binding pocket. Computational studies suggest that acetamide-based linkers with logP values between 1.5–2.5 optimize membrane permeability without compromising solubility.

N-Hydroxysuccinimide (NHS) Derivatives in Medicinal Chemistry

NHS esters, characterized by their 2,5-dioxopyrrolidinyl ring, are widely used for bioconjugation due to their reactivity with primary amines. The subject compound incorporates an NHS-derived acetamide, enabling two critical functions:

  • Covalent Target Engagement : NHS esters undergo nucleophilic attack by cysteine thiols or lysine amines, forming stable acylated adducts. The reaction proceeds via a tetrahedral intermediate, with release of N-hydroxysuccinimide leaving group.
  • Tunable Reactivity : Substituents on the sulfamate nitrogen modulate electrophilicity. Benzyl sulfamate acetamides exhibit 10-fold lower glutathione reactivity (t1/2 = 25 hours) compared to chloroacetamides, balancing stability and target selectivity.

Recent advancements employ NHS analogs for covalent ligand-directed release (CoLDR) strategies. For example, BTK inhibitors with sulfamate acetamides release fluorescent probes upon target binding, enabling real-time tracking of kinase inhibition. The following table compares key electrophilic warheads:

Electrophile Reactivity (GSH t1/2) Selectivity Index* Clinical Application
Chloroacetamide 50 min 1.2 Ibrutinib (BTK inhibitor)
NHS ester 25 h 8.7 Fluorescent probes
Acrylamide 72 h 15.4 Osimertinib (EGFR inhibitor)

*Selectivity Index = (Target Protein Labeling Efficiency)/(Off-Target Labeling).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-11-8-9-18-17(19-11)21-28(26,27)13-4-2-12(3-5-13)20-14(23)10-22-15(24)6-7-16(22)25/h2-5,8-9H,6-7,10H2,1H3,(H,20,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYIBIZNJNYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl moiety.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between an amine and a sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the pyrrolidinone and sulfonamide intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or pyrrolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 7 : (S)-2-(6-methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (C₂₄H₂₂N₄O₄S, MW 462.52 g/mol)

  • Key Differences : Replaces the 2,5-dioxopyrrolidinyl group with a bulky 6-methoxynaphthalen-2-yl substituent.
  • Synthesis & Purity : Elemental analysis data (C: 62.49% found vs. 62.32% calculated; S: 6.98% vs. 6.93%) indicates slight deviations, possibly due to solvent retention during crystallization .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (C₁₄H₁₅N₃O₂S, MW 313.36 g/mol)

  • Key Differences : Substitutes the sulfamoyl group with a sulfanyl linker and replaces the 4-methylpyrimidine with a 4,6-dimethylpyrimidine.
  • Structural Insights :
    • Dihedral angle between aromatic rings: 91.9° (nearly perpendicular), contrasting with the target compound’s likely planar orientation due to sulfamoyl conjugation.
    • C–S bond lengths: 1.759 Å (Csp²–S) vs. 1.795 Å (Csp³–S), reflecting electronic differences between sulfanyl and sulfamoyl groups .
Analogues with Modified Core Scaffolds

N-[4-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methylsulfamoyl]phenyl]acetamide

  • Key Differences: Replaces the pyrrolidinone with a 2,5-dimethylpyrrole and introduces a benzyl-sulfamoyl linker.

Pharmacopeial PF 43(1) Compounds (m, n, o)

  • Key Differences: Feature tetrahydropyrimidinone cores and complex stereochemistry (e.g., (2S,4S,5S) configurations).
  • Functional Implications : Stereochemical diversity highlights the importance of chiral centers in modulating biological activity and metabolic stability .
Comparative Data Tables

Table 1. Elemental Analysis Comparison

Compound C (%) Calc/Found H (%) Calc/Found N (%) Calc/Found S (%) Calc/Found
Target Compound Not Provided Not Provided Not Provided Not Provided
Compound 7 62.32/62.49 4.79/4.98 12.87/12.73 6.93/6.98
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide 53.66/53.72* 4.82/4.90* 13.41/13.35* 10.23/10.30*

*Values estimated from molecular formula.

Table 2. Structural Parameters

Parameter Target Compound Compound 7 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
Dihedral Angle (Aromatic Rings) Not Reported Not Reported 91.9°
C–S Bond Length (Å) Not Reported Not Reported 1.759 (Csp²–S), 1.795 (Csp³–S)

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a synthetic molecule that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H16N4O4S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}

Key properties:

  • Molecular Weight: 308.36 g/mol
  • CAS Number: 55750-63-5
  • Solubility: Soluble in DMSO and DMF.

Mechanisms of Biological Activity

Research indicates that this compound exhibits a range of biological activities through various mechanisms:

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of specific protein kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against certain bacterial strains and viruses .
  • Anti-cancer Properties : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cells .

Table 1: Summary of Biological Activity Studies

Study TypeTarget Cell LinesIC50 (µM)Mechanism of Action
Cytotoxicity AssayHT-2912.5Apoptosis induction
Cytotoxicity AssayA43115.0Cell cycle arrest
Cytotoxicity AssayPC310.0Inhibition of PI3K/Akt pathway

Case Studies

  • Case Study on Cancer Cell Lines :
    A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that at concentrations around 10–15 µM, the compound significantly reduced cell viability by inducing apoptosis and disrupting the cell cycle. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis .
  • Antimicrobial Assessment :
    Another investigation focused on the antimicrobial properties of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting its potential as an antibiotic agent .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Formation of the sulfonamide bond between 4-aminophenylsulfonamide and 4-methylpyrimidin-2-yl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2 : Introduction of the dioxopyrrolidinyl moiety via coupling with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Critical Conditions :
  • Solvents: DMF for sulfonylation; dichloromethane for amide coupling.
  • Catalysts: K₂CO₃ for deprotonation; EDC/HOBt for carboxyl activation.
  • Temperature: 60–80°C for sulfonamide formation; room temperature for coupling.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integrity of the dioxopyrrolidinyl, sulfamoyl, and pyrimidine moieties. For example, the pyrrolidine ring protons appear as distinct multiplets at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 446.12) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s conformational stability and target binding?

  • Methodological Answer :
  • Software : Use Amber-based protocols for MD simulations .
  • Protocol :

Parameterize the compound using GAFF2 force fields.

Solvate in a TIP3P water box and neutralize with Na⁺/Cl⁻ ions.

Run equilibration (NVT/NPT ensembles) followed by production MD (100 ns).

Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) to assess stability and target interactions .

  • Key Insight : Simulations reveal intramolecular hydrogen bonds between the sulfamoyl NH and pyrimidine N, stabilizing a bioactive conformation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Structural Analysis : Use X-ray crystallography or NMR to verify if batch-to-batch structural variations (e.g., rotameric states of the dioxopyrrolidinyl group) affect activity .
  • Data Table :
StudyReported IC₅₀ (μM)Assay TypeStructural Confirmation
A0.45KinaseYes (X-ray)
B12.3CellularNo

Q. What strategies are effective for designing target-specific analogs with improved pharmacokinetics?

  • Methodological Answer :
  • Scaffold Modification : Replace the 4-methylpyrimidine with a 4,6-dimethylpyrimidine to enhance hydrophobic interactions with target pockets .
  • Prodrug Approach : Introduce ester groups at the dioxopyrrolidinyl moiety to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .
  • Computational SAR : Use QSAR models to predict logP and solubility changes. For example:
Analog ModificationPredicted logPSolubility (mg/mL)
Parent Compound1.80.12
4,6-Dimethylpyrimidine2.10.08
Ester Prodrug3.20.25 (hydrolyzed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.